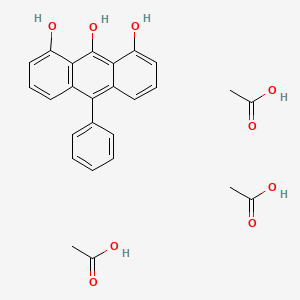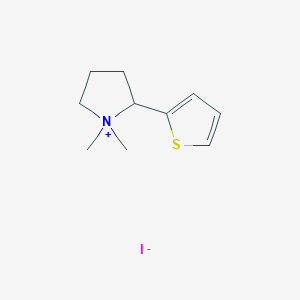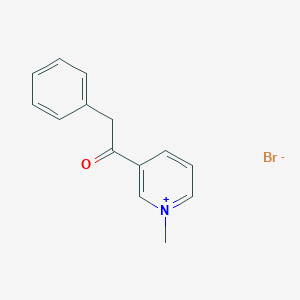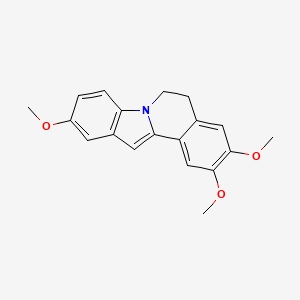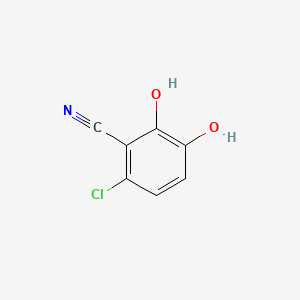![molecular formula C28H26O2 B14303343 4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) CAS No. 114626-08-3](/img/structure/B14303343.png)
4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) is a complex organic compound characterized by its biphenyl structure with additional methylphenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) typically involves multiple steps. One common method includes the reaction of para-substituted benzaldehydes with phenylhydrazine hydrochloride in aqueous dioxane to form phenylhydrazones . These intermediates can then undergo further reactions to form the desired biphenyl structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled environments to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone, 4’-phenyl-: A related compound with a similar biphenyl structure.
4,4’-Bis(4-aminophenoxy)biphenyl: Another biphenyl derivative with different functional groups.
1,2-Di-p-tolylethane: A compound with a similar ethane linkage between aromatic rings.
Propriétés
Numéro CAS |
114626-08-3 |
|---|---|
Formule moléculaire |
C28H26O2 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
4-[1-(4-hydroxy-3-methylphenyl)-1-(4-phenylphenyl)ethyl]-2-methylphenol |
InChI |
InChI=1S/C28H26O2/c1-19-17-24(13-15-26(19)29)28(3,25-14-16-27(30)20(2)18-25)23-11-9-22(10-12-23)21-7-5-4-6-8-21/h4-18,29-30H,1-3H3 |
Clé InChI |
GVEOHRNWDYWPNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


arsane](/img/structure/B14303262.png)
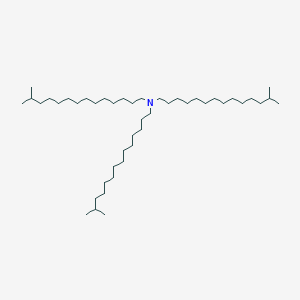
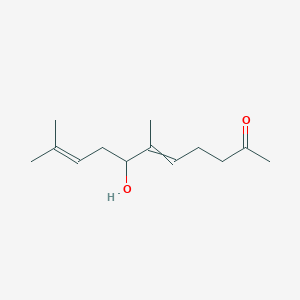

![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)
